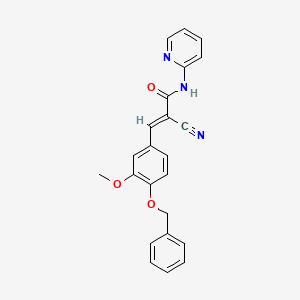
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Applications De Recherche Scientifique
Corrosion Inhibition
Research has explored the use of synthetic acrylamide derivatives, including compounds similar to (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide, as effective corrosion inhibitors for metals like copper. These compounds have shown significant inhibition effects in acid solutions, with their efficiency being analyzed using various chemical and electrochemical methods (Abu-Rayyan et al., 2022).
Biological Activity
Certain derivatives of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylamide have been studied for their biological activities. For example, some compounds have demonstrated scavenging free-radical and antioxidant activity, while others have shown significant cytotoxic effects on tumor cell lines, highlighting their potential in cancer research (Obregón-Mendoza et al., 2018).
Synthesis of Novel Compounds
Acrylamide derivatives, including those similar to (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide, have been synthesized and characterized for various applications. These studies often involve novel synthetic pathways and detailed structural analysis, contributing to the field of organic chemistry and material science (Mahmoud et al., 2011).
Photophysical Properties
Research into the photophysical properties of acrylamide derivatives has been conducted, with a focus on understanding their optical characteristics and potential applications in fields like fluorescence and material science. These studies often involve the synthesis of novel chromophores and analysis of their interaction with light (Jachak et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-21-14-18(10-11-20(21)29-16-17-7-3-2-4-8-17)13-19(15-24)23(27)26-22-9-5-6-12-25-22/h2-14H,16H2,1H3,(H,25,26,27)/b19-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNRCMYFBCNYBV-CPNJWEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2411903.png)
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)
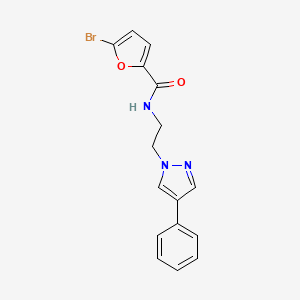
![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)
![2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide](/img/structure/B2411909.png)
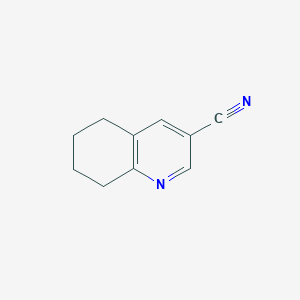


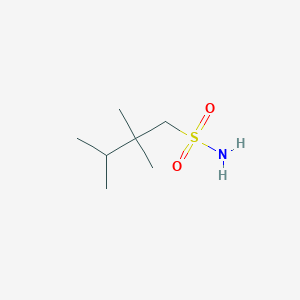
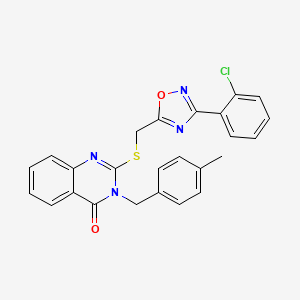
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)
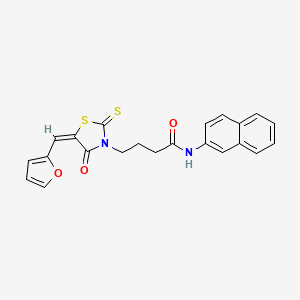
![Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2411924.png)